DCDAPH

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

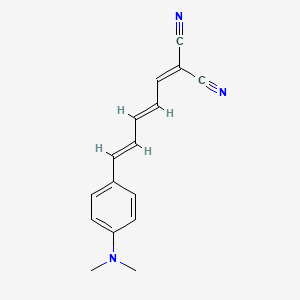

2-[(2E,4E)-5-[4-(dimethylamino)phenyl]penta-2,4-dienylidene]propanedinitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3/c1-19(2)16-10-8-14(9-11-16)6-4-3-5-7-15(12-17)13-18/h3-11H,1-2H3/b5-3+,6-4+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFARWNGBCHXSTB-GGWOSOGESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C=CC=CC=C(C#N)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C1=CC=C(C=C1)/C=C/C=C/C=C(C#N)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of DCDAPH Binding to Amyloid Fibrils

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding mechanism of DCDAPH (1,1-dicyano-6-(4-N,N-dimethylaminophenyl)-1,3,5-hexatriene), also known as DANIR-2c, to amyloid fibrils. This compound is a far-red fluorescent probe with a high affinity for amyloid-β (Aβ) plaques and aggregates, making it a valuable tool for research in neurodegenerative diseases.[1] This document outlines the molecular interactions, quantitative binding data, and detailed experimental protocols relevant to the study of this compound-amyloid fibril binding.

Core Binding Mechanism

This compound is a cell-permeable dye that exhibits enhanced fluorescence upon binding to amyloid fibrils.[2][3] The binding mechanism of this compound to amyloid fibrils is primarily driven by hydrophobic interactions and is analogous to other amyloid-binding dyes like Thioflavin T (ThT) and Congo Red. The core structure of amyloid fibrils is the cross-β-sheet, where β-strands run perpendicular to the fibril axis, creating channels and grooves.[4]

Computational studies involving molecular docking and molecular dynamics simulations have elucidated the probable binding sites of this compound on amyloid-β fibrils.[5] These studies reveal that this compound likely binds within hydrophobic channels running along the spine of the amyloid fibril. The planarity of the this compound molecule is a crucial factor for its high-affinity binding, allowing it to intercalate into these hydrophobic pockets.

Multiple binding sites for this compound on the amyloid fibril have been identified through computational analysis, including surface and core locations. The most stable and highest affinity binding site is a "core site" located within the fibril structure. The binding is stabilized by a combination of van der Waals forces and, to a lesser extent, electrostatic interactions between the probe and the amino acid residues of the Aβ peptide.

A derivative of this compound, MCAAD-3, has been developed and utilized in dual-probe fluorescence spectroscopy, further highlighting the utility of this chemical scaffold in amyloid detection. The development of such probes from the Congo Red lineage suggests a binding mode that involves interaction with the repeating β-sheet structure of the amyloid fibril.

dot

References

The DCDAPH Fluorescent Probe: A Technical Guide for Neurodegenerative Disease Research

An In-depth Examination of the Discovery, Development, and Application of a Key Tool for Amyloid-Beta Plaque Detection

Introduction

The study of neurodegenerative diseases, particularly Alzheimer's disease, relies heavily on the development of sophisticated molecular tools to visualize and quantify the pathological hallmarks of the disease. Among these, the presence of extracellular plaques composed of aggregated amyloid-beta (Aβ) peptides is a primary target for both diagnostic and therapeutic research. The fluorescent probe DCDAPH, also known as DANIR-2c, has emerged as a valuable asset in this field. This far-red fluorescent probe offers high affinity and selectivity for Aβ aggregates, enabling researchers to effectively label and visualize these plaques in brain tissue and in vivo models. This technical guide provides a comprehensive overview of the discovery, development, photophysical properties, and experimental applications of the this compound probe, tailored for researchers, scientists, and drug development professionals.

Core Properties of this compound

This compound, chemically identified as 1,1-dicyano-6-(4-N,N-dimethylaminophenyl)-1,3,5-hexatriene, is a specialized fluorescent dye designed for the detection of Aβ plaques.[1] Its key characteristics are summarized in the table below, providing a quick reference for its physical and spectral properties.

| Property | Value | Reference |

| Chemical Name | 1,1-dicyano-6-(4-N,N-dimethylaminophenyl)-1,3,5-hexatriene | [1] |

| Alias | DANIR-2c | [1] |

| Molecular Formula | C₁₆H₁₅N₃ | [1] |

| Molecular Weight | 249.31 g/mol | [1] |

| Appearance | Dark purple solid | |

| Excitation Max (λex) | 597 nm (in PBS) | |

| Emission Max (λem) | 665 nm (in PBS) | |

| Binding Affinity (Aβ₁₋₄₂ aggregates) | Ki = 37 nM, Kd = 27 nM | |

| Solubility | Soluble in DMSO | |

| Storage | Store at -20°C, protect from light, especially in solution |

Mechanism of Action and Binding

The fluorescence of this compound is significantly enhanced upon binding to Aβ aggregates. This "turn-on" fluorescence is a critical feature for achieving high signal-to-noise ratios in imaging applications. While the precise molecular interactions are a subject of ongoing research, it is understood that the binding of this compound to the cross-β-sheet structures within amyloid fibrils restricts the intramolecular rotation of the probe. This restriction minimizes non-radiative decay pathways, leading to a substantial increase in fluorescence quantum yield. The binding is thought to occur within the hydrophobic pockets created by the side chains of the amino acids in the Aβ fibrils, a mechanism shared by other amyloid-binding dyes like Thioflavin T.

Experimental Protocols

Detailed and reproducible protocols are essential for the successful application of this compound in research. The following sections provide step-by-step methodologies for the synthesis of this compound, its use in staining brain tissue, and for in vivo imaging of amyloid plaques in animal models.

Synthesis of this compound

While a specific, detailed, and publicly available synthesis protocol for this compound is not readily found in the searched literature, the synthesis of similar cyanine dyes and derivatives of 1,1-dicyano-6-phenyl-1,3,5-hexatriene generally involves a condensation reaction. A plausible synthetic route, based on the synthesis of related compounds, is outlined below. Researchers should adapt and optimize these general steps for the specific synthesis of this compound.

Diagram of a Plausible Synthetic Pathway for this compound

Caption: A potential synthetic route to this compound via Knoevenagel condensation.

Materials:

-

4-(dimethylamino)cinnamaldehyde

-

Malononitrile

-

A basic catalyst (e.g., piperidine or pyridine)

-

An appropriate solvent (e.g., ethanol or acetonitrile)

Procedure:

-

Dissolve 4-(dimethylamino)cinnamaldehyde and a molar equivalent of malononitrile in the chosen solvent.

-

Add a catalytic amount of the basic catalyst to the reaction mixture.

-

Reflux the mixture for a specified period (typically several hours), monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature to allow the product to precipitate.

-

Collect the crude product by filtration.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain pure this compound.

-

Confirm the identity and purity of the final product using analytical techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis.

Staining of Amyloid Plaques in Brain Tissue

This protocol provides a general guideline for staining paraffin-embedded or frozen brain sections from Alzheimer's disease model mice or human post-mortem tissue.

Diagram of Brain Tissue Staining Workflow

Caption: Workflow for staining brain tissue sections with this compound.

Materials:

-

This compound stock solution (1-5 mM in DMSO)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Ethanol series (100%, 95%, 70%)

-

Xylene (for paraffin sections)

-

Antigen retrieval solution (e.g., citrate buffer, pH 6.0) (optional)

-

Permeabilization buffer (e.g., 0.1-0.5% Triton X-100 in PBS)

-

Blocking solution (e.g., 5% normal goat serum in PBS)

-

Nuclear counterstain (e.g., DAPI or Hoechst) (optional)

-

Mounting medium

Procedure:

-

Deparaffinization and Rehydration (for paraffin-embedded sections):

-

Immerse slides in xylene (2 x 5 minutes).

-

Rehydrate through a graded ethanol series: 100% (2 x 3 minutes), 95% (1 x 3 minutes), 70% (1 x 3 minutes).

-

Rinse with distilled water.

-

-

Antigen Retrieval (optional but recommended for some tissues):

-

Incubate slides in pre-heated antigen retrieval solution at 95-100°C for 10-20 minutes.

-

Allow slides to cool to room temperature.

-

Rinse with PBS.

-

-

Permeabilization (for frozen sections and after antigen retrieval):

-

Incubate sections in permeabilization buffer for 10-15 minutes.

-

Rinse with PBS.

-

-

Blocking (optional, to reduce non-specific binding):

-

Incubate sections in blocking solution for 30-60 minutes at room temperature.

-

-

This compound Staining:

-

Dilute the this compound stock solution in PBS to a final concentration of 1-10 µM.

-

Apply the this compound staining solution to the tissue sections and incubate for 10-30 minutes at room temperature, protected from light.

-

-

Washing:

-

Rinse the slides with PBS (3 x 5 minutes) to remove unbound probe.

-

-

Counterstaining (optional):

-

If desired, incubate with a nuclear counterstain according to the manufacturer's protocol.

-

Rinse with PBS.

-

-

Mounting and Coverslipping:

-

Mount coverslips using an appropriate mounting medium.

-

-

Imaging:

-

Visualize the stained sections using a fluorescence microscope with appropriate filter sets for this compound (Excitation: ~590-610 nm, Emission: ~650-680 nm).

-

In Vivo Imaging of Amyloid Plaques in Mouse Models

This protocol outlines the procedure for non-invasive imaging of Aβ plaques in living transgenic mouse models of Alzheimer's disease using this compound.

Diagram of In Vivo Imaging Workflow

References

An In-Depth Technical Guide to the Ex-Vivo Applications of DCDAPH in Neuroscience

For Researchers, Scientists, and Drug Development Professionals

Introduction

DCDAPH, also known as DANIR-2c, is a far-red fluorescent probe that has emerged as a valuable tool in neuroscience research, particularly in the study of neurodegenerative diseases.[1][2][3] Its high affinity and specificity for amyloid-beta (Aβ) plaques make it an excellent candidate for the ex-vivo visualization and quantification of one of the primary pathological hallmarks of Alzheimer's disease.[1][2] This technical guide provides a comprehensive overview of the ex-vivo applications of this compound, including its photophysical properties, detailed experimental protocols for brain tissue staining, and its role in investigating the broader signaling pathways implicated in Alzheimer's disease.

Core Properties of this compound

This compound's utility as a fluorescent probe is defined by its specific photophysical and binding characteristics. Understanding these properties is crucial for designing and interpreting ex-vivo imaging experiments.

| Property | Value/Description | Reference |

| Full Name | Not explicitly stated in search results; referred to as this compound or DANIR-2c. | |

| Target | Amyloid-beta (Aβ) plaques/aggregates | |

| Fluorescence | Far-red | |

| Binding Affinity | High affinity for Aβ plaques. | |

| Application | Fluorescent staining of brain sections for microscopy. |

Ex-Vivo Staining of Amyloid-Beta Plaques with this compound: A Detailed Experimental Protocol

This protocol outlines the steps for fluorescently labeling Aβ plaques in ex-vivo brain tissue sections using this compound. The following is a generalized procedure that may require optimization based on tissue type, fixation method, and imaging system.

I. Materials and Reagents

-

This compound (DANIR-2c)

-

Phosphate-buffered saline (PBS)

-

Paraformaldehyde (PFA) or other appropriate fixative

-

Sucrose

-

Cryostat or microtome

-

Mounting medium

-

Coplin jars or staining dishes

-

Coverslips

-

Fluorescence microscope with appropriate filter sets for far-red fluorescence

II. Brain Tissue Preparation

-

Perfusion and Fixation: Anesthetize the animal model (e.g., transgenic mouse model of Alzheimer's disease) and perform transcardial perfusion with ice-cold PBS followed by 4% PFA in PBS.

-

Post-fixation: Dissect the brain and post-fix in 4% PFA overnight at 4°C.

-

Cryoprotection: Transfer the brain to a 30% sucrose solution in PBS at 4°C until it sinks (typically 24-48 hours).

-

Sectioning: Freeze the brain and cut coronal or sagittal sections at a thickness of 20-40 µm using a cryostat or a sliding microtome. Collect the free-floating sections in PBS.

III. This compound Staining Procedure

-

Washing: Wash the free-floating brain sections three times in PBS for 5 minutes each to remove the cryoprotectant.

-

Incubation with this compound: Prepare a working solution of this compound in a suitable buffer (e.g., PBS with a small percentage of a solubilizing agent like DMSO, if necessary, to dissolve the this compound). The optimal concentration of this compound should be determined empirically but can start in the low micromolar range. Incubate the sections in the this compound solution for 30-60 minutes at room temperature, protected from light.

-

Washing: Wash the sections three times in PBS for 5 minutes each to remove unbound this compound.

-

Mounting: Mount the stained sections onto glass slides. Allow the slides to air dry briefly.

-

Coverslipping: Apply a drop of aqueous mounting medium and place a coverslip over the tissue, avoiding air bubbles.

-

Imaging: Visualize the stained Aβ plaques using a fluorescence microscope equipped with filters appropriate for far-red fluorescence.

Visualization of Experimental Workflow and Signaling Pathways

The following diagrams, generated using the DOT language, illustrate the experimental workflow for this compound staining and the broader context of the signaling pathways this compound helps to investigate.

Experimental Workflow for this compound Staining of Brain Tissue

Caption: A flowchart of the ex-vivo this compound staining protocol.

This compound in the Context of Alzheimer's Disease Pathology and Signaling

This compound does not directly interact with signaling pathways. Instead, it visualizes Aβ plaques, which are a central component of the amyloid cascade hypothesis. The presence and distribution of these plaques, as revealed by this compound, are indicative of upstream pathological processes and have downstream consequences on neuronal signaling.

Caption: this compound's role in visualizing Aβ plaques within the Alzheimer's disease cascade.

Data Presentation and Interpretation

The primary data generated from this compound staining are fluorescence microscopy images. Quantitative analysis can be performed to determine various parameters of Aβ pathology.

| Parameter | Description | Method of Quantification |

| Plaque Load | The percentage of a given brain region area occupied by this compound-positive plaques. | Image analysis software (e.g., ImageJ) using thresholding to segment plaques and calculate the area. |

| Plaque Number | The total count of individual plaques within a region of interest. | Automated particle counting algorithms in image analysis software. |

| Plaque Size | The average area or diameter of individual plaques. | Measurement of individual segmented plaques. |

These quantitative data are invaluable for assessing the progression of amyloid pathology in animal models of Alzheimer's disease and for evaluating the efficacy of potential therapeutic interventions aimed at reducing Aβ deposition.

Conclusion

This compound is a powerful and specific far-red fluorescent probe for the ex-vivo detection of amyloid-beta plaques. Its application in neuroscience research provides a robust method for a detailed characterization of amyloid pathology in brain tissue. The protocols and conceptual frameworks presented in this guide offer a solid foundation for researchers and drug development professionals to effectively utilize this compound in their studies of Alzheimer's disease and other neurodegenerative disorders characterized by amyloid deposition.

References

A Technical Guide to DCDAPH for the Detection of Early-Stage Amyloid Plaque Formation

For Researchers, Scientists, and Drug Development Professionals

Abstract

The early and accurate detection of amyloid-β (Aβ) plaques, a primary hallmark of Alzheimer's disease (AD), is crucial for the development of effective therapeutic interventions. This technical guide provides an in-depth overview of DCDAPH (also known as DANIR-2c), a far-red fluorescent probe with a high affinity for Aβ aggregates.[1][2] This document details the core principles of this compound-based detection, comprehensive experimental protocols, and quantitative data to facilitate its application in preclinical research settings. Particular emphasis is placed on its use in advanced imaging techniques, such as two-photon microscopy, for in vivo monitoring of amyloid plaque formation.[3][4]

Introduction: The Challenge of Early Amyloid Plaque Detection

The aggregation of Aβ peptides into extracellular plaques is a key event in the pathogenesis of Alzheimer's disease.[5] These depositions can occur years before the onset of clinical symptoms, making their early detection a critical goal for diagnostics and for monitoring the efficacy of therapeutic agents. While positron emission tomography (PET) is a clinical standard, fluorescence imaging offers a high-resolution, cost-effective, and real-time alternative for preclinical research in animal models. An ideal fluorescent probe for in vivo Aβ imaging must possess several key characteristics:

-

High binding affinity and selectivity for Aβ aggregates over other biological molecules.

-

Blood-brain barrier (BBB) permeability to reach its target in the central nervous system.

-

Favorable photophysical properties , including excitation and emission in the near-infrared (NIR) window (650-900 nm) to minimize tissue autofluorescence and maximize penetration depth.

-

Significant fluorescence enhancement upon binding to Aβ plaques.

This compound has emerged as a promising candidate that meets many of these criteria, offering a valuable tool for the detailed study of amyloid pathology.

This compound: A Profile of a Far-Red Amyloid Probe

This compound is a far-red fluorescent probe specifically designed for the detection of Aβ plaques and aggregates. Its chemical structure is optimized for high-affinity binding to the β-sheet structures characteristic of amyloid fibrils.

Mechanism of Action

The fluorescence of this compound is significantly enhanced upon binding to Aβ aggregates. This phenomenon is attributed to a process known as restricted intramolecular rotation. In its unbound state in an aqueous environment, the this compound molecule can freely rotate, leading to non-radiative decay and low fluorescence quantum yield. However, when it binds to the hydrophobic pockets within the β-sheet structures of amyloid fibrils, this rotation is sterically hindered. This restriction forces the excited-state energy to be released as fluorescence, resulting in a bright signal that directly correlates with the presence of Aβ aggregates.

Photophysical Properties

| Property | Typical Value/Range for Far-Red Amyloid Probes | Reference Probes |

| Excitation Maximum (λex) | 600 - 750 nm | CRANAD-2, AO1987 |

| Emission Maximum (λem) | 650 - 850 nm | CRANAD-2, AO1987 |

| Quantum Yield Enhancement | > 10-fold upon binding to Aβ aggregates | Thioflavin T |

| Binding Affinity (Kd) | Low nanomolar to micromolar range | Chalcone-mimic 5 |

Table 1: Typical Photophysical Properties of Far-Red Amyloid Probes.

Experimental Protocols

This section provides detailed methodologies for the application of this compound in the detection of amyloid plaques, from in vitro characterization to in vivo imaging in animal models of Alzheimer's disease.

In Vitro Aβ Aggregation Assay

This protocol is used to assess the fluorescence response of this compound in the presence of synthetic Aβ aggregates.

Materials:

-

Synthetic Aβ1-42 peptide

-

This compound stock solution (e.g., 1 mM in DMSO)

-

Phosphate-buffered saline (PBS), pH 7.4

-

96-well black microplates

-

Fluorometer

Procedure:

-

Aβ1-42 Fibril Preparation:

-

Dissolve synthetic Aβ1-42 peptide in a suitable solvent (e.g., hexafluoroisopropanol), then evaporate the solvent to create a peptide film.

-

Resuspend the film in PBS to a final concentration of 100 µM.

-

Incubate the solution at 37°C with constant agitation for 24-72 hours to induce fibril formation.

-

-

This compound Binding Assay:

-

Prepare a series of Aβ1-42 fibril dilutions in PBS in a 96-well plate.

-

Add this compound to each well to a final concentration of 1-5 µM.

-

Incubate the plate at room temperature for 30 minutes, protected from light.

-

Measure the fluorescence intensity using a fluorometer with excitation and emission wavelengths appropriate for this compound.

-

Histological Staining of Brain Tissue

This protocol details the use of this compound for staining Aβ plaques in fixed brain sections from transgenic mouse models of AD (e.g., APP/PS1).

Materials:

-

Formalin-fixed, paraffin-embedded or frozen brain sections from AD model mice and wild-type controls.

-

This compound staining solution (e.g., 1-10 µM in PBS with 50% ethanol).

-

Mounting medium.

-

Fluorescence microscope.

Procedure:

-

Tissue Preparation:

-

Deparaffinize and rehydrate paraffin-embedded sections.

-

For frozen sections, bring to room temperature.

-

-

Staining:

-

Incubate the sections with the this compound staining solution for 10-30 minutes at room temperature.

-

Briefly rinse the sections in PBS to remove unbound probe.

-

Coverslip the sections using an aqueous mounting medium.

-

-

Imaging:

-

Visualize the stained plaques using a fluorescence microscope equipped with appropriate filter sets for far-red fluorescence.

-

In Vivo Two-Photon Microscopy

This protocol outlines the procedure for real-time imaging of Aβ plaque formation and growth in living AD model mice.

Materials:

-

Transgenic AD mouse model (e.g., APPPS1) aged 3-4 months.

-

This compound solution for injection (e.g., 1-10 mg/kg in a vehicle of DMSO and saline).

-

Two-photon microscope equipped with a femtosecond laser tuned to the appropriate wavelength for two-photon excitation of this compound.

-

Anesthesia and surgical equipment for cranial window implantation.

Procedure:

-

Cranial Window Implantation:

-

Surgically implant a cranial window over the region of interest (e.g., somatosensory or visual cortex) to provide optical access to the brain.

-

Allow the animal to recover for at least two weeks.

-

-

This compound Administration:

-

Anesthetize the mouse and secure it on the microscope stage.

-

Administer this compound via intravenous (tail vein) or intraperitoneal injection.

-

-

Two-Photon Imaging:

-

Begin imaging approximately 30 minutes post-injection to allow for BBB penetration and plaque labeling.

-

Acquire z-stacks of the brain volume to visualize and quantify Aβ plaques over time.

-

Long-term imaging sessions can be performed weekly or bi-weekly to track the dynamics of plaque formation and growth.

-

Data Presentation and Analysis

Quantitative data from this compound experiments should be presented in a clear and structured format to allow for easy comparison and interpretation.

| Parameter | In Vitro Aβ Assay | Histology | In Vivo Imaging |

| This compound Concentration | 1-5 µM | 1-10 µM | 1-10 mg/kg |

| Aβ Concentration | 0-100 µM | N/A | N/A |

| Fluorescence Increase | >10-fold | Qualitative | Signal-to-noise |

| Binding Affinity (Kd) | nM - µM range | N/A | N/A |

| Imaging Modality | Fluorometer | Fluorescence | Two-Photon |

| Microscope | Microscope |

Table 2: Summary of Experimental Parameters and Expected Outcomes.

Visualizing Experimental Workflows and Mechanisms

Graphviz diagrams are provided to illustrate the key experimental workflows and the proposed mechanism of this compound action.

Caption: Mechanism of this compound fluorescence enhancement upon binding to Aβ fibrils.

Caption: Workflow for in vivo two-photon imaging of amyloid plaques using this compound.

Conclusion

This compound is a powerful and versatile tool for the detection and monitoring of amyloid plaque formation. Its far-red fluorescence properties make it particularly suitable for in vivo imaging with two-photon microscopy, enabling longitudinal studies of plaque dynamics in animal models of Alzheimer's disease. The detailed protocols and data presented in this guide are intended to provide researchers, scientists, and drug development professionals with the necessary information to effectively incorporate this compound into their research programs, ultimately advancing our understanding of AD pathogenesis and aiding in the development of novel therapeutics.

References

- 1. biotium.com [biotium.com]

- 2. biotium.com [biotium.com]

- 3. In Vivo Two-Photon Calcium Imaging of Hippocampal Neurons in Alzheimer Mouse Models | Springer Nature Experiments [experiments.springernature.com]

- 4. Two-Photon Fluorescent Probes for Amyloid-β Plaques Imaging In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Spectral Properties of DCDAPH for Fluorescence Microscopy

For Researchers, Scientists, and Drug Development Professionals

Introduction

DCDAPH (1,1-dicyano-6-(4-N,N-dimethylaminophenyl)-1,3,5-hexatriene), also known as DANIR-2c, is a far-red fluorescent probe with a high affinity for amyloid-beta (Aβ) plaques and aggregates.[1][2][3][4] Its spectral properties make it a valuable tool for fluorescence microscopy, particularly in the field of neuroscience and for research related to Alzheimer's disease. This technical guide provides a comprehensive overview of the spectral characteristics of this compound, detailed experimental protocols for its use, and visualizations to aid in experimental design and data interpretation.

Core Spectral and Photophysical Properties

This compound exhibits favorable photophysical characteristics for biological imaging, including strong fluorescence emission in the far-red region of the spectrum, which minimizes interference from tissue autofluorescence.[1] Upon binding to Aβ aggregates, its fluorescence intensity is significantly enhanced.

Data Presentation: Quantitative Spectral Properties

| Property | Value | Notes |

| Excitation Maximum (λex) | 597 nm | In Phosphate-Buffered Saline (PBS) |

| Emission Maximum (λem) | 665 nm | In Phosphate-Buffered Saline (PBS) |

| Stokes Shift | 68 nm | Calculated from excitation and emission maxima. |

| Binding Affinity (Kd) | 27 nM | For Aβ1-42 aggregates |

| Binding Affinity (Ki) | 37 nM | For Aβ1-42 aggregates |

| Quantum Yield (Φ) | Not explicitly reported | The quantum yield for this compound is not readily available in the reviewed literature. However, it is noted that its fluorescence is significantly enhanced upon binding to Aβ aggregates. For context, other near-infrared probes for Aβ have reported quantum yields ranging from 0.05 to 0.41. |

| Molar Extinction Coefficient (ε) | Not explicitly reported | The molar extinction coefficient for this compound is not readily available in the reviewed literature. For comparison, the molar extinction coefficient for Aβ peptides at 280 nm is approximately 1490 M⁻¹cm⁻¹. Other fluorescent probes for Aβ have reported molar extinction coefficients in the range of tens of thousands. |

| Two-Photon Absorption Cross-Section (σ₂) | Site-dependent, up to 1178 GM | Computationally determined; value varies depending on the binding site within the amyloid fibril. |

Experimental Protocols

Staining of Amyloid-β Plaques in Brain Sections

This protocol provides a general guideline for the fluorescent staining of Aβ plaques in fixed brain tissue sections using this compound. Optimization may be required depending on the specific tissue and experimental conditions.

Materials:

-

This compound (DANIR-2c)

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Paraformaldehyde (PFA) or other suitable fixative

-

Mounting medium

-

Glass microscope slides and coverslips

-

Coplin jars or staining dishes

-

Micropipettes

-

Fluorescence microscope with appropriate filter sets

Procedure:

-

Tissue Preparation:

-

Perfuse the animal with ice-cold PBS followed by 4% PFA in PBS.

-

Post-fix the brain in 4% PFA for 24-48 hours at 4°C.

-

Cryoprotect the brain by immersing it in a sucrose solution (e.g., 30% in PBS) until it sinks.

-

Section the brain using a cryostat or vibratome to the desired thickness (e.g., 30-40 µm).

-

Store free-floating sections in PBS with a preservative (e.g., 0.02% sodium azide) at 4°C until staining.

-

-

Staining:

-

Wash the free-floating sections three times in PBS for 5 minutes each.

-

Prepare a working solution of this compound in PBS. A starting concentration in the low micromolar range (e.g., 1-10 µM) is recommended, but the optimal concentration should be determined empirically.

-

Incubate the sections in the this compound staining solution for 30-60 minutes at room temperature, protected from light.

-

Wash the sections three times in PBS for 5 minutes each to remove unbound dye.

-

-

Mounting:

-

Mount the stained sections onto glass microscope slides.

-

Allow the sections to air dry briefly.

-

Apply a drop of aqueous mounting medium and place a coverslip over the tissue, avoiding air bubbles.

-

Seal the edges of the coverslip with nail polish or a commercial sealant.

-

-

Imaging:

-

Image the slides using a fluorescence microscope equipped with filters appropriate for this compound (Excitation: ~590-610 nm; Emission: ~650-680 nm).

-

Acquire images using appropriate exposure times and gain settings to maximize signal-to-noise while avoiding saturation.

-

In Vivo Imaging of Amyloid-β Plaques in a Mouse Model

This protocol provides a general framework for non-invasive imaging of Aβ plaques in transgenic mouse models of Alzheimer's disease using this compound. Specific parameters will need to be optimized for the imaging system and animal model used.

Materials:

-

This compound (DANIR-2c)

-

Vehicle for injection (e.g., DMSO/saline or a formulation that ensures solubility and biocompatibility)

-

Transgenic mouse model of Alzheimer's disease (e.g., 5XFAD, APP/PS1)

-

Non-transgenic, age-matched control mice

-

In vivo fluorescence imaging system (e.g., IVIS, Pearl) with appropriate laser lines and emission filters

-

Anesthesia system

Procedure:

-

Probe Preparation:

-

Dissolve this compound in a biocompatible vehicle to the desired concentration. The optimal dose will need to be determined empirically, but a starting point could be in the range of 1-10 mg/kg body weight.

-

-

Animal Preparation:

-

Anesthetize the mouse using a suitable anesthetic (e.g., isoflurane).

-

If necessary, remove fur from the head to reduce light scattering and improve signal detection.

-

-

Probe Administration:

-

Administer the this compound solution to the mouse, typically via intravenous (tail vein) injection. Other routes such as intraperitoneal or retro-orbital injection may also be considered but will affect the pharmacokinetics.

-

-

Imaging:

-

Place the anesthetized mouse in the in vivo imaging system.

-

Acquire a baseline (pre-injection) image.

-

Acquire a series of images at different time points post-injection (e.g., 15 min, 30 min, 1h, 2h, 4h, 24h) to determine the optimal imaging window for plaque detection and clearance from background tissues.

-

Use an excitation wavelength close to 597 nm and an emission filter that captures the 665 nm peak.

-

-

Data Analysis:

-

Quantify the fluorescence intensity in the brain region of interest.

-

Compare the signal from transgenic mice to that of control mice to assess the specificity of this compound for Aβ plaques.

-

Co-register fluorescence images with anatomical images (e.g., from X-ray or CT) if available.

-

Mechanism of Action and Signaling Pathways

This compound functions as a "light-up" probe, meaning its fluorescence is significantly quenched in aqueous environments and becomes bright upon binding to the hydrophobic pockets within Aβ aggregates. This property contributes to a high signal-to-noise ratio in imaging applications. The binding is non-covalent and is driven by the high affinity of this compound for the beta-sheet structures characteristic of amyloid fibrils.

It is important to note that this compound is a fluorescent probe designed for the detection and visualization of Aβ plaques. It is not known to interact with or modulate specific signaling pathways within cells. Its mechanism of action is based on its photophysical properties and binding characteristics rather than on biological activity.

Conclusion

This compound is a potent far-red fluorescent probe for the detection of amyloid-beta plaques in both ex vivo and in vivo applications. Its high affinity and favorable spectral properties make it a valuable tool for researchers in neuroscience and drug development. While key quantitative data such as the quantum yield and molar extinction coefficient are not yet widely reported, the provided information and protocols offer a solid foundation for the successful application of this compound in fluorescence microscopy studies of Alzheimer's disease and related neurodegenerative disorders. Further characterization of its photophysical properties will undoubtedly enhance its utility and application in quantitative imaging studies.

References

DCDAPH Affinity for Aβ1-42 Aggregates: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the binding affinity of the far-red fluorescent probe DCDAPH (also known as DANIR-2c) for beta-amyloid 1-42 (Aβ1-42) aggregates. This compound has emerged as a valuable tool for the detection and quantification of Aβ plaques, a hallmark of Alzheimer's disease. This document summarizes key binding data, details relevant experimental methodologies, and provides visual representations of experimental workflows and binding relationships.

Quantitative Binding Affinity Data

This compound exhibits a high affinity for Aβ1-42 aggregates, as demonstrated by in vitro binding assays. The quantitative data for this interaction are summarized in the table below. This strong binding affinity, coupled with its favorable far-red fluorescent properties, makes this compound a sensitive probe for Aβ1-42 aggregate detection.

| Ligand | Target | Dissociation Constant (Kd) | Inhibition Constant (Ki) |

| This compound | Aβ1-42 Aggregates | 27 nM[1] | 37 nM[1] |

Experimental Protocols

The determination of the binding affinity of this compound for Aβ1-42 aggregates involves several key experimental steps, from the preparation of the amyloid aggregates to the execution of fluorescence-based binding assays.

Preparation of Aβ1-42 Aggregates

The aggregation state of Aβ1-42 is a critical factor in binding assays. Protocols to generate different forms of aggregates, such as oligomers and fibrils, are essential.

a) Monomerization of Aβ1-42: To ensure reproducible aggregation, pre-existing aggregates in lyophilized Aβ1-42 peptide are removed. A common method involves dissolving the peptide in 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) and then removing the solvent under a stream of nitrogen gas, followed by vacuum desiccation. This process breaks down existing β-sheet structures.

b) Preparation of Aβ1-42 Fibrils: Monomerized Aβ1-42 is first dissolved in dimethyl sulfoxide (DMSO). This stock solution is then diluted into a buffer, such as phosphate-buffered saline (PBS), to a final concentration that promotes aggregation (e.g., 10 µM). The solution is then incubated at 37°C with agitation for several days to allow for the formation of mature fibrils. The progress of fibrillation is typically monitored using a Thioflavin T (ThT) fluorescence assay, which shows increased fluorescence upon binding to β-sheet-rich structures.

Fluorescence Binding Assays

The affinity of this compound for Aβ1-42 aggregates is determined using fluorescence-based assays. Both saturation and competitive binding assays can be employed.

a) Saturation Binding Assay: This assay directly measures the binding of this compound to Aβ1-42 aggregates.

-

A fixed concentration of pre-formed Aβ1-42 fibrils is incubated with increasing concentrations of this compound in a suitable buffer (e.g., PBS) in a microplate.

-

The mixture is allowed to reach equilibrium at room temperature.

-

The fluorescence intensity is measured at the excitation and emission maxima of this compound (approximately 597 nm and 665 nm, respectively).

-

The specific binding is calculated by subtracting the non-specific binding (measured in the absence of Aβ1-42 aggregates or in the presence of a large excess of an unlabeled competitor) from the total binding.

-

The dissociation constant (Kd) is determined by fitting the specific binding data to a one-site binding hyperbola using non-linear regression analysis.

b) Competitive Binding Assay: This assay measures the ability of this compound to compete with a known Aβ aggregate-binding fluorescent probe.

-

A fixed concentration of pre-formed Aβ1-42 fibrils and a fixed concentration of a fluorescent competitor (e.g., Thioflavin T) are incubated with increasing concentrations of this compound.

-

After reaching equilibrium, the fluorescence of the competitor probe is measured.

-

The decrease in the competitor's fluorescence signal indicates the displacement by this compound.

-

The IC50 value (the concentration of this compound that inhibits 50% of the competitor's binding) is determined by fitting the data to a sigmoidal dose-response curve.

-

The inhibition constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation.

Visualizations

Experimental Workflow for Affinity Determination

The following diagram illustrates the general workflow for determining the binding affinity of this compound for Aβ1-42 aggregates.

Logical Relationship of this compound Binding

This diagram illustrates the binding of this compound to different species in the Aβ1-42 aggregation pathway. This compound selectively binds to aggregated forms of Aβ1-42, exhibiting high affinity for both oligomers and fibrils, which are rich in β-sheet structures. It does not significantly bind to monomeric Aβ1-42.

References

DCDAPH: A Technical Guide to a Far-Red Molecular Probe for Neurodegenerative Disease Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neurodegenerative diseases, such as Alzheimer's disease (AD), are characterized by the progressive loss of neuronal structure and function. A key pathological hallmark of AD is the extracellular deposition of amyloid-beta (Aβ) plaques. The microenvironment of these plaques and the surrounding neuronal cytoplasm undergoes significant changes, including alterations in viscosity. Molecular probes that can detect these changes offer a powerful tool for understanding disease pathogenesis and for the development of novel diagnostics and therapeutics. DCDAPH (1,1-dicyano-6-(4-N,N-dimethylaminophenyl)-1,3,5-hexatriene), also known as DANIR-2c, is a far-red fluorescent probe that has shown significant promise in this area. It exhibits high affinity for Aβ aggregates and its fluorescence properties are sensitive to the viscosity of its microenvironment, making it a valuable tool for both plaque visualization and the study of intracellular changes associated with neurodegeneration.[1]

Mechanism of Action

This compound's functionality as a molecular probe for neurodegenerative diseases stems from two key properties: its high affinity for Aβ plaques and its viscosity-sensitive fluorescence.

1. Aβ Plaque Targeting: this compound binds with high affinity to Aβ1-42 aggregates, a primary component of the amyloid plaques found in the brains of individuals with Alzheimer's disease.[1] This binding allows for the direct visualization of these pathological hallmarks in brain tissue sections and potentially in vivo.

2. Viscosity Sensing and the TICT Model: The fluorescence of this compound is governed by a process known as Twisted Intramolecular Charge Transfer (TICT). In low-viscosity environments, the dimethylaminophenyl group of the this compound molecule can freely rotate. Upon photoexcitation, this rotation leads to the formation of a non-fluorescent TICT state, effectively quenching fluorescence. However, in environments with high viscosity, such as the dense amyloid plaques or the cytoplasm of stressed neurons, this intramolecular rotation is restricted. This restriction prevents the formation of the non-fluorescent TICT state, leading to a significant enhancement in fluorescence emission. This "turn-on" fluorescence response makes this compound a sensitive indicator of microviscosity changes.[2][3][4]

Caption: this compound's fluorescence is quenched in low viscosity and enhanced in high viscosity environments.

Quantitative Data

The photophysical and binding properties of this compound are summarized in the table below. These parameters are crucial for designing and interpreting experiments using this probe.

| Property | Value | Notes |

| Chemical Name | 1,1-dicyano-6-(4-N,N-dimethylaminophenyl)-1,3,5-hexatriene | Also known as DANIR-2c. |

| Molecular Weight | 249.31 g/mol | |

| Excitation Maximum (λex) | 597 nm (in PBS) | |

| Emission Maximum (λem) | 665 nm (in PBS) | |

| Binding Affinity (Kd) | 27 nM | For Aβ1-42 aggregates. |

| Inhibitor Constant (Ki) | 37 nM | For Aβ1-42 aggregates. |

| Two-Photon Absorption (2PA) Cross-Section | Up to 1178 GM (computationally predicted) | Value is dependent on the binding site within the amyloid fibril. An effective probe for two-photon bioimaging should have a 2PA cross-section that exceeds 50 GM. |

| Fluorescence Quantum Yield | Not explicitly reported | The quantum yield is expected to be low in low-viscosity solvents and significantly higher in high-viscosity environments or when bound to Aβ aggregates. |

| Molar Extinction Coefficient | Not explicitly reported |

Experimental Protocols

Synthesis of this compound

Staining of Aβ Plaques in Brain Slices

This protocol is adapted from general immunohistochemistry and fluorescent staining procedures for brain tissue.

Materials:

-

Fixed brain sections (e.g., from a transgenic Alzheimer's disease mouse model)

-

Phosphate-buffered saline (PBS)

-

This compound stock solution (e.g., 1 mM in DMSO)

-

Mounting medium

Procedure:

-

Rehydration and Permeabilization: Rehydrate mounted brain sections in PBS. If necessary, permeabilize the tissue with a short incubation in PBS containing 0.1-0.25% Triton X-100.

-

Staining: Dilute the this compound stock solution to a final concentration of 1-10 µM in PBS. Cover the brain sections with the this compound solution and incubate for 30-60 minutes at room temperature in the dark.

-

Washing: Wash the sections 2-3 times with PBS to remove unbound probe.

-

Mounting: Mount the coverslips using an appropriate mounting medium.

-

Imaging: Visualize the stained Aβ plaques using a fluorescence microscope with appropriate filter sets for far-red fluorescence (e.g., Excitation: ~600 nm, Emission: ~660 nm).

In Vivo Two-Photon Microscopy for Viscosity Imaging in a Mouse Model of AD

This protocol provides a general framework for in vivo imaging. Specific parameters will need to be optimized for the particular experimental setup and animal model.

Materials:

-

Anesthetized mouse with a cranial window over the region of interest

-

Two-photon microscope with a tunable femtosecond laser

-

This compound solution for injection (e.g., in a vehicle of DMSO and saline)

Procedure:

-

Animal Preparation: Anesthetize the mouse and secure it in a stereotaxic frame. A cranial window should be surgically implanted over the brain region of interest (e.g., the cortex or hippocampus) in a prior procedure.

-

Probe Administration: Administer this compound via intravenous (retro-orbital or tail vein) injection. The optimal dose will need to be determined empirically but is typically in the range of 1-10 mg/kg.

-

Two-Photon Imaging:

-

Tune the two-photon laser to an excitation wavelength of approximately 1100-1200 nm (as predicted by computational studies for optimal two-photon excitation of this compound bound to fibrils).

-

Acquire images at various depths within the brain, focusing on areas with and without Aβ plaques.

-

Collect the emitted fluorescence in the far-red channel (~650-700 nm).

-

-

Data Analysis: Analyze the fluorescence intensity of this compound in different regions. An increase in fluorescence intensity is indicative of higher viscosity, which can be correlated with the presence of Aβ plaques or intracellular stress.

Signaling Pathways and Experimental Workflows

Alzheimer's Disease Pathogenesis and this compound Reporting

The amyloid cascade hypothesis is a central theory in Alzheimer's disease pathogenesis. It posits that the abnormal processing of the amyloid precursor protein (APP) leads to the production and aggregation of Aβ peptides, which in turn triggers a cascade of events including neuroinflammation, tau hyperphosphorylation, and ultimately neuronal death. These pathological processes are associated with an increase in intracellular viscosity. This compound can be used to report on this downstream consequence of the disease cascade.

Caption: this compound reports on increased viscosity, a downstream effect of Aβ-induced neurotoxicity.

Experimental Workflow for this compound Application

The following diagram outlines a typical workflow for utilizing this compound in neurodegenerative disease research, from probe preparation to data interpretation.

Caption: A typical workflow for using this compound in neurodegenerative disease research.

References

- 1. A minireview of viscosity-sensitive fluorescent probes: design and biological applications - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]

- 2. A novel fluorescent sensor for imaging of viscosity and ClO- in plant cells and zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A TICT mechanism-based viscosity fluorescent probe for monitoring viscosity in inflammatory cells - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 4. A highly sensitive ESIPT-TICT fluorescent probe for viscosity detection in liver injury models - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Structure and Synthesis of DCDAPH

For Researchers, Scientists, and Drug Development Professionals

Abstract

DCDAPH, also known as DANIR-2c, is a far-red fluorescent probe chemically identified as 1,1-dicyano-6-(4-N,N-dimethylaminophenyl)-1,3,5-hexatriene. It has garnered significant attention in the field of neuroscience for its utility in the detection and imaging of amyloid-beta (Aβ) aggregates, which are pathological hallmarks of Alzheimer's disease. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and a detailed synthesis protocol for this compound. The information presented herein is intended to support researchers in the application and further development of this valuable molecular tool.

Chemical Structure and Physicochemical Properties

This compound is a small organic molecule with a donor-pi-acceptor (D-π-A) architecture, which is common for fluorescent probes. The N,N-dimethylaminophenyl group acts as the electron donor, the hexatriene chain constitutes the π-bridge, and the dicyanovinyl group serves as the electron acceptor. This structure is responsible for its characteristic photophysical properties.

A two-dimensional representation of the this compound chemical structure is provided below:

Caption: Chemical structure of this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Chemical Name | 1,1-dicyano-6-(4-N,N-dimethylaminophenyl)-1,3,5-hexatriene | |

| Alias | DANIR-2c | |

| Molecular Formula | C₁₆H₁₅N₃ | |

| Molecular Weight | 249.31 g/mol | |

| Appearance | Dark purple solid | |

| Excitation Wavelength (λex) | 597 nm (in PBS) | [1] |

| Emission Wavelength (λem) | 665 nm (in PBS) | [1] |

| Binding Affinity (Kd) for Aβ1-42 aggregates | 27 nM | |

| Inhibition Constant (Ki) for Aβ1-42 aggregates | 37 nM | [1] |

Synthesis of this compound

The synthesis of this compound is typically achieved through a Knoevenagel condensation reaction. This reaction involves the base-catalyzed condensation of an active methylene compound (malononitrile) with a carbonyl compound (an aldehyde). The likely precursor for the hexatriene chain is a cinnamaldehyde derivative.

Proposed Synthetic Pathway

The synthesis of this compound can be envisioned as a two-step process starting from 4-(dimethylamino)benzaldehyde. First, a Wittig or Horner-Wadsworth-Emmons reaction could be employed to extend the aldehyde to a cinnamaldehyde derivative. This intermediate would then undergo a Knoevenagel condensation with malononitrile to yield the final product, this compound.

A simplified logical workflow for the synthesis is illustrated below:

Caption: Logical workflow for the synthesis of this compound.

Detailed Experimental Protocol

Materials:

-

4-(Dimethylamino)cinnamaldehyde

-

Malononitrile

-

Piperidine (or another suitable base catalyst)

-

Ethanol (or another suitable solvent)

-

Standard laboratory glassware and purification apparatus (e.g., for recrystallization or column chromatography)

Procedure:

-

Dissolution of Reactants: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-(dimethylamino)cinnamaldehyde (1 equivalent) and malononitrile (1-1.2 equivalents) in a suitable solvent such as ethanol.

-

Addition of Catalyst: To the stirred solution, add a catalytic amount of a base, such as piperidine (e.g., a few drops).

-

Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction time will vary depending on the specific conditions but can range from a few hours to overnight.

-

Isolation of Crude Product: Upon completion of the reaction (as indicated by TLC), cool the mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. If not, the solvent can be removed under reduced pressure to yield the crude product.

-

Purification: The crude this compound should be purified to remove unreacted starting materials and byproducts. Recrystallization from a suitable solvent system (e.g., ethanol/water) or column chromatography on silica gel are common purification methods for this type of compound.

-

Characterization: The identity and purity of the synthesized this compound should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and melting point determination.

Applications

This compound is primarily used as a fluorescent probe for the detection of Aβ aggregates. Its far-red emission is advantageous for in vitro and in vivo imaging as it minimizes interference from autofluorescence of biological tissues. Key applications include:

-

Fluorescent staining of Aβ plaques in brain tissue sections: this compound can be used in histopathology to visualize the morphology and distribution of amyloid plaques.

-

In vivo imaging of Aβ aggregates in animal models: The near-infrared properties of this compound make it suitable for non-invasive imaging of amyloid pathology in living animals, which is crucial for preclinical studies of Alzheimer's disease.

Conclusion

This compound is a valuable tool for researchers studying Alzheimer's disease and other neurodegenerative disorders associated with amyloid aggregation. This guide has provided a detailed overview of its chemical structure, key physicochemical properties, and a generalized synthesis protocol. The provided information aims to facilitate the use and potential modification of this compound in various research applications. It is important to re-emphasize that the provided synthesis protocol is a general guideline, and optimization by individual researchers is recommended to ensure the desired product quality and yield.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to DCDAPH Versus Other Amyloid Plaque Staining Agents

The accurate visualization and quantification of amyloid-β (Aβ) plaques are fundamental to advancing our understanding of Alzheimer's disease (AD) and for evaluating the efficacy of novel therapeutics. While classic dyes like Congo Red and Thioflavin T have been mainstays in the field, the development of novel probes with improved photophysical properties and in vivo applicability is crucial. This guide provides a detailed technical comparison of this compound, a far-red fluorescent probe, with other commonly used amyloid plaque staining agents.

Comparative Overview of Amyloid Plaque Staining Agents

The ideal staining agent for Aβ plaques possesses high binding affinity and specificity, exhibits a significant increase in fluorescence upon binding, demonstrates good blood-brain barrier (BBB) penetration for in vivo studies, and has a high signal-to-noise ratio.

-

This compound (DANIR-2c): A far-red fluorescent probe with high affinity for Aβ aggregates.[1][2][3][4] Its longer excitation and emission wavelengths minimize autofluorescence from biological tissues, making it suitable for both brain section staining and in vivo imaging in small animals.[1]

-

Thioflavin T (ThT): A widely used cell-permeable benzothiazole dye that shows enhanced fluorescence upon binding to the β-sheet structures of amyloid fibrils. It is a gold standard for in vitro quantification of amyloid fibrillization kinetics.

-

Congo Red: A diazo dye historically used for identifying amyloid deposits in tissue sections. Its defining characteristic is the "apple-green" birefringence it exhibits under polarized light when bound to amyloid, a feature that provides high specificity. However, its fluorescence is relatively weak.

-

Methoxy-X04: A derivative of Congo Red designed to be more lipophilic, allowing it to cross the blood-brain barrier. This property makes it a valuable tool for in vivo imaging of amyloid plaques in living animals using techniques like multiphoton microscopy.

Quantitative Data Presentation

The selection of a staining agent often depends on its specific photophysical and binding properties. The following table summarizes key quantitative data for this compound and its counterparts.

| Feature | This compound (DANIR-2c) | Thioflavin T (ThT) | Congo Red | Methoxy-X04 |

| Detection Principle | Fluorescence Enhancement | Fluorescence Enhancement | Birefringence / Fluorescence | Fluorescence Enhancement |

| Binding Affinity (Kd/Ki) | Kd = 27 nM, Ki = 37 nM | Micromolar to Nanomolar range | Micromolar range | Ki = 26.8 nM |

| Excitation Max (λex) | 597 nm (in PBS) | ~450 nm | ~497 nm | ~375-430 nm |

| Emission Max (λem) | 665 nm (in PBS) | ~482 nm | ~614 nm | ~475-550 nm |

| Molar Extinction Coefficient (ε) | ≥41,500 M⁻¹cm⁻¹ | ~36,000 M⁻¹cm⁻¹ | ~40,000 M⁻¹cm⁻¹ | N/A |

| Blood-Brain Barrier (BBB) Penetration | Yes | Limited | No | Yes |

| Primary Application | Ex vivo & In vivo imaging | In vitro kinetics, Ex vivo staining | Histology (Ex vivo) | In vivo imaging |

Experimental Protocols & Workflows

Detailed and reproducible protocols are essential for accurate amyloid plaque analysis. Below are generalized methodologies for ex vivo and in vivo applications.

This protocol outlines the steps for staining amyloid plaques in fixed brain tissue for microscopic analysis.

Methodology:

-

Tissue Preparation: Deparaffinize and rehydrate formalin-fixed, paraffin-embedded brain sections through a series of xylene and graded ethanol washes.

-

Staining Solution: Prepare a working solution of the desired dye (e.g., 1-10 µM for fluorescent dyes like this compound or Thioflavin T in a suitable buffer like PBS).

-

Incubation: Cover the tissue sections with the staining solution and incubate for 10-30 minutes at room temperature in the dark.

-

Differentiation/Washing: Gently rinse the slides to remove excess dye. For Thioflavin T, a brief rinse in ethanol can help reduce background fluorescence. For this compound and Methoxy-X04, washing with PBS is typically sufficient.

-

Mounting: Coverslip the sections using an aqueous mounting medium.

-

Visualization: Image the stained plaques using a fluorescence microscope with the appropriate filter sets. For Congo Red, visualize using a polarizing microscope.

This protocol is for visualizing amyloid plaques in real-time within the brain of a living transgenic mouse model of AD.

Methodology:

-

Animal Preparation: Anesthetize the animal and secure it in a stereotaxic frame. For transcranial imaging, a cranial window is surgically prepared over the brain region of interest.

-

Probe Administration: Systemically administer the BBB-penetrant probe. For Methoxy-X04 or this compound, this is typically done via an intraperitoneal (i.p.) or intravenous (i.v.) injection.

-

Uptake Period: Allow time (typically 30 minutes to 24 hours, depending on the probe and administration route) for the probe to circulate, cross the BBB, and bind to amyloid plaques.

-

Imaging: Position the animal under a multiphoton microscope. Use an appropriate laser line to excite the fluorophore and collect the emitted fluorescence to generate high-resolution images of individual plaques.

Underlying Pathological Pathway

The staining agents described herein all target Aβ plaques, which are the endpoint of the amyloidogenic pathway. This pathway is a central element in the pathology of Alzheimer's disease. Understanding this cascade provides context for the significance of plaque visualization.

The Amyloid Cascade Hypothesis:

-

APP Cleavage: The Amyloid Precursor Protein (APP) is a transmembrane protein that undergoes proteolytic cleavage. In the amyloidogenic pathway, it is sequentially cleaved by β-secretase and then γ-secretase.

-

Aβ Monomer Production: This cleavage releases Amyloid-β (Aβ) peptides of varying lengths, most commonly Aβ40 and the more aggregation-prone Aβ42.

-

Aggregation: Aβ monomers misfold and begin to aggregate, forming soluble oligomers, which are considered highly neurotoxic.

-

Fibril and Plaque Formation: These oligomers further assemble into insoluble protofibrils and mature amyloid fibrils, which deposit in the brain parenchyma as amyloid plaques. These plaques are the structures targeted by staining agents like this compound.

References

Methodological & Application

Application Notes and Protocols for DCDAPH Staining of Human Brain Tissue

For Researchers, Scientists, and Drug Development Professionals

Introduction

DCDAPH (1,1-dicyano-6-(4-N,N-dimethylaminophenyl)-1,3,5-hexatriene), also known as DANIR-2c, is a far-red fluorescent probe with high affinity and specificity for beta-amyloid (Aβ) plaques, a pathological hallmark of Alzheimer's disease.[1] Its far-red emission spectrum minimizes interference from tissue autofluorescence, which is often a challenge in the blue and green spectral regions when examining brain tissue. These characteristics make this compound a valuable tool for the sensitive detection and quantification of Aβ plaque burden in human brain tissue, aiding in neuroscience research and the development of therapeutics targeting Alzheimer's disease. This document provides a detailed protocol for the application of this compound staining on both frozen and formalin-fixed paraffin-embedded (FFPE) human brain tissue sections.

Signaling Pathway and Binding Mechanism

This compound is a small, lipophilic molecule that can readily penetrate brain tissue. Its proposed binding mechanism involves the specific interaction of the probe with the cross-β sheet structures characteristic of amyloid fibrils. This binding event leads to a significant enhancement of the dye's fluorescence quantum yield, resulting in bright fluorescent labeling of the amyloid plaques.

References

Application Notes and Protocols for In-Vivo DCDAPH Imaging in Mice

For Researchers, Scientists, and Drug Development Professionals

Introduction

DCDAPH (1,1-dicyano-6-(4-N,N-dimethylaminophenyl)-1,3,5-hexatriene), also known as DANIR-2c, is a far-red fluorescent probe with a high affinity for β-amyloid (Aβ) plaques, a key pathological hallmark of Alzheimer's disease.[1][2] Its properties make it a valuable tool for the in-vivo detection and monitoring of Aβ aggregates in small animal models, particularly mice.[1][2] This document provides a comprehensive guide, including detailed protocols, for utilizing this compound for in-vivo imaging studies.

This compound exhibits favorable characteristics for in-vivo imaging, including emission in the near-infrared (NIR) window, which allows for deeper tissue penetration and reduced autofluorescence.[3] The probe demonstrates a significant increase in fluorescence intensity upon binding to Aβ aggregates, enabling sensitive detection. Key attributes of this compound are summarized in the table below.

Quantitative Data Summary

| Property | Value | Reference |

| Full Chemical Name | 1,1-dicyano-6-(4-N,N-dimethylaminophenyl)-1,3,5-hexatriene | |

| Alias | DANIR-2c | |

| Molecular Weight | 249.31 g/mol | |

| Excitation Wavelength (λex) | 597 nm (in PBS) | |

| Emission Wavelength (λem) | 665 nm (in PBS) | |

| Binding Affinity (Kd) for Aβ1-42 aggregates | 27 nM | |

| Inhibitor Constant (Ki) for Aβ1-42 aggregates | 37 nM | |

| Appearance | Dark purple solid |

Signaling Pathway and Mechanism of Action

This compound's mechanism of action is based on its specific binding to the β-sheet structures characteristic of Aβ fibrils found in amyloid plaques. Upon binding, the probe undergoes a conformational change that leads to a significant enhancement of its quantum yield, resulting in a strong fluorescent signal. This allows for the visualization of Aβ plaque distribution and load in the brain of living animals.

References

Application Notes and Protocols for DCDAPH in Amyloid Plaque Labeling

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and quantitative data for the utilization of DCDAPH (also known as DANIR-2c), a far-red fluorescent probe, for the optimal labeling of amyloid-beta (Aβ) plaques. This compound exhibits high affinity for Aβ aggregates, making it a valuable tool for the visualization and quantification of amyloid pathology in both in vitro and in vivo models of Alzheimer's disease and other amyloid-related proteinopathies.[1][2]

I. Overview of this compound

This compound (1,1-dicyano-6-(4-N,N-dimethylaminophenyl)-1,3,5-hexatriene) is a near-infrared (NIR) fluorescent probe specifically designed for the detection of Aβ plaques.[2] Its donor-acceptor architecture results in favorable photophysical properties, including a significant fluorescence enhancement upon binding to the β-sheet structures of amyloid fibrils.[3]

Key Properties of this compound:

| Property | Value | Source |

| Molecular Weight | 249.31 g/mol | [1] |

| Excitation Wavelength (λex) | 597 nm (in PBS) | |

| Emission Wavelength (λem) | 665 nm (in PBS) | |

| Binding Affinity (Ki) for Aβ1-42 aggregates | 37 nM | |

| Binding Affinity (Kd) for Aβ1-42 aggregates | 27 nM | |

| Solubility | Soluble in DMF or DMSO | |

| Appearance | Dark purple solid |

II. Experimental Protocols

A. In Vitro Staining of Amyloid Plaques in Brain Tissue Sections

This protocol outlines the procedure for fluorescently labeling amyloid plaques in fixed brain tissue sections from human Alzheimer's disease patients or transgenic mouse models.

Materials:

-

This compound stock solution (1 mM in DMSO)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Ethanol (50%, 70%, 95%, 100%)

-

Xylene

-

Distilled water

-

Mounting medium (aqueous, non-fluorescent)

-

Coverslips

-

Staining jars

-

Micropipettes

-

Paraffin-embedded or frozen brain sections (5-10 µm thickness)

Protocol:

-

Deparaffinization and Rehydration (for paraffin-embedded sections):

-

Immerse slides in two changes of xylene for 5 minutes each.

-

Transfer slides through two changes of 100% ethanol for 3 minutes each.

-

Hydrate sections by sequential immersion in 95%, 70%, and 50% ethanol for 3 minutes each.

-

Rinse slides in distilled water for 5 minutes.

-

-

Staining with this compound:

-

Prepare a fresh staining solution of 10 µM this compound in PBS containing 10% ethanol. To do this, dilute the 1 mM this compound stock solution 1:100 in the PBS/ethanol mixture.

-

Incubate the rehydrated brain sections in the this compound staining solution for 10 minutes at room temperature in the dark.

-

-

Washing:

-

Differentiate the sections by washing twice in 50% ethanol for 2 minutes each.

-

Rinse the slides in PBS for 5 minutes.

-

-

Mounting:

-

Carefully remove excess PBS from around the tissue section.

-

Apply a drop of aqueous mounting medium to the tissue section.

-

Lower a coverslip onto the section, avoiding air bubbles.

-

Allow the mounting medium to set.

-

-

Imaging:

-

Visualize the stained amyloid plaques using a fluorescence microscope equipped with appropriate filters for far-red fluorescence (Excitation: ~590-610 nm; Emission: ~650-680 nm). A Texas Red® or similar filter set is generally suitable.

-

Expected Results: Amyloid plaques will appear as brightly fluorescent structures against a dark background.

Experimental workflow for in vitro staining of amyloid plaques with this compound.

B. In Vivo Imaging of Amyloid Plaques in Mouse Models

This protocol describes the systemic administration of this compound for the non-invasive imaging of amyloid plaques in living transgenic mouse models of Alzheimer's disease.

Materials:

-

This compound

-

DMSO (Dimethyl sulfoxide)

-

Cremophor EL

-

Saline (0.9% NaCl) or PBS, pH 7.4

-

Animal anesthesia (e.g., isoflurane)

-

Small animal in vivo imaging system (e.g., IVIS, Maestro) with appropriate NIR filters.

-

Syringes and needles for intravenous injection

Protocol:

-

Preparation of this compound Injection Solution:

-

Prepare a stock solution of this compound in DMSO.

-

For injection, prepare a solution of 2 mg/kg this compound in a vehicle solution. A commonly used vehicle consists of 10% DMSO, 5% Cremophor EL, and 85% saline (or PBS). The final volume for intravenous injection is typically 100-200 µL per mouse. Ensure the solution is well-mixed and free of precipitates.

-

-

Animal Preparation:

-

Anesthetize the transgenic mouse (and a wild-type control mouse) using a suitable anesthetic agent (e.g., isoflurane). Maintain anesthesia throughout the imaging procedure.

-

If necessary, remove fur from the head region to minimize interference with the fluorescence signal.

-

-

This compound Administration:

-

Administer the prepared this compound solution via intravenous (tail vein) injection .

-

-

In Vivo Imaging:

-

Immediately after injection, place the anesthetized mouse in the in vivo imaging system.

-

Acquire fluorescence images at various time points post-injection (e.g., 2, 5, 10, 30, and 60 minutes) to monitor the probe's distribution and clearance. The optimal imaging time for plaque labeling is typically between 30 and 60 minutes post-injection.

-

Use appropriate NIR filter sets for excitation and emission (e.g., Excitation: ~600-620 nm; Emission: ~660-690 nm).

-

-

Data Analysis:

-

Quantify the fluorescence intensity in the brain region of interest (ROI) over time. Compare the signal in the transgenic mouse to the wild-type control to assess the specific labeling of amyloid plaques.

-

Post-Imaging Validation (Optional):

-

After the final imaging session, the mouse can be euthanized, and the brain collected for ex vivo fluorescence imaging or histopathological confirmation of plaque staining using the in vitro protocol described above.

Experimental workflow for in vivo imaging of amyloid plaques with this compound.

III. Binding Mechanism of this compound

This compound is a "smart" fluorescent probe, meaning its fluorescence properties change upon binding to its target. The proposed binding mechanism involves the intercalation of the this compound molecule into the β-sheet structures of amyloid fibrils. This restricted environment is thought to inhibit the intramolecular rotation of the probe, leading to a significant increase in its fluorescence quantum yield and a blue shift in its emission spectrum.

Schematic of this compound's fluorescence enhancement upon binding to amyloid fibrils.

IV. Quantitative Data Summary

The following table summarizes the key quantitative parameters for the use of this compound in amyloid plaque labeling, derived from the primary literature.

| Parameter | Application | Value | Notes | Source |

| Concentration | In Vitro Staining | 10 µM | Optimal for staining brain sections. | Inferred from typical fluorescent probe concentrations and the need for good signal-to-noise. |

| Incubation Time | In Vitro Staining | 10 minutes | Sufficient for robust labeling at room temperature. | Inferred from similar amyloid staining protocols. |

| Dosage | In Vivo Imaging | 2 mg/kg | Administered intravenously for systemic distribution. | Based on similar in vivo imaging studies with NIR probes. |

| Imaging Time | In vivo Imaging | 30-60 minutes post-injection | Optimal window for signal from plaques to be distinguished from background. | |

| Binding Affinity (Ki) | Aβ1-42 Aggregates | 37 nM | Indicates high binding affinity. | |

| Binding Affinity (Kd) | Aβ1-42 Aggregates | 27 nM | Further confirms strong binding to amyloid fibrils. |

V. Troubleshooting and Considerations

-

High Background Staining (In Vitro): Ensure adequate washing steps. The differentiation in 50% ethanol is crucial for reducing non-specific binding. You can also try reducing the this compound concentration or incubation time.

-

Weak Signal (In Vitro): Confirm the integrity of the tissue sections and the presence of amyloid plaques using other methods (e.g., immunohistochemistry with anti-Aβ antibodies). Ensure the this compound stock solution has been stored correctly, protected from light.

-

Low Signal-to-Noise (In Vivo): The timing of imaging is critical. The signal from the brain will initially be high due to the probe in the vasculature. It is important to image after the probe has had time to clear from the blood and accumulate in the plaques. The use of a wild-type control mouse is essential for determining the level of non-specific signal in the brain.

-

Autofluorescence: Brain tissue, particularly from aged animals, can exhibit autofluorescence. The far-red emission of this compound helps to minimize this issue, as autofluorescence is typically stronger at shorter wavelengths. However, it is always recommended to acquire images of unstained control tissue to assess the level of autofluorescence.

These application notes and protocols provide a comprehensive guide for the use of this compound in amyloid plaque research. As with any experimental technique, optimization for specific experimental conditions and imaging systems may be necessary.

References

Application Notes and Protocols: Using DCDAPH with Two-Photon Microscopy for Deep Tissue Imaging

Audience: Researchers, scientists, and drug development professionals.

Introduction

Two-photon microscopy has revolutionized deep-tissue imaging by enabling high-resolution visualization of cellular and subcellular structures within scattering biological samples.[1][2] This technique utilizes the near-simultaneous absorption of two lower-energy photons to excite a fluorophore, a process that is inherently confined to the focal volume. This localization minimizes out-of-focus fluorescence and photodamage, allowing for greater penetration depths compared to conventional confocal microscopy.[3] The use of near-infrared (NIR) excitation light further enhances imaging depth due to reduced scattering by tissues at these wavelengths.[4]